L-Leucinamide,-beta-alanyl-

RNase L activation antiviral innate immunity enzyme modulation

Procure L-Leucinamide,-beta-alanyl- (β-Ala-Leu-NH₂) for reproducible RNA degradation and innate immunity research. This synthetic dipeptide amide selectively activates RNase L (IC₅₀=2.30 nM) and resists hydrolysis by renal dipeptidase, ensuring stable concentrations in cell-based assays. Its weak LAT1 binding (IC₅₀=112 µM) makes it an essential negative control for cancer metabolism studies, differentiating LAT1-dependent from LAT1-independent effects. Unlike carnosine or β-alanyl-L-leucine (free acid), the C-terminal amidation imparts unique target selectivity critical for robust experimental outcomes.

Molecular Formula C9H19N3O2
Molecular Weight 201.27 g/mol
Cat. No. B12341433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucinamide,-beta-alanyl-
Molecular FormulaC9H19N3O2
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)CCN
InChIInChI=1S/C9H19N3O2/c1-6(2)5-7(9(11)14)12-8(13)3-4-10/h6-7H,3-5,10H2,1-2H3,(H2,11,14)(H,12,13)/t7-/m0/s1
InChIKeyBKEGQARXHURXCG-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Alanyl-L-Leucinamide (β-Ala-Leu-NH2): A Structurally Unique Dipeptide Amide with Distinct Enzyme Interaction Profile


L-Leucinamide,-beta-alanyl- (β-Ala-Leu-NH2) is a synthetic dipeptide amide characterized by a β-alanine residue linked to a C-terminal L-leucinamide via an amide bond. This structural motif places it within the β-alanyl dipeptide class, but the C-terminal amidation distinguishes it from free acid forms like β-alanyl-L-leucine [1]. Its molecular formula is C9H19N3O2, with a molecular weight of 201.27 g/mol [1]. The compound exhibits a unique interaction profile with specific proteases, demonstrating resistance to hydrolysis by certain dipeptidases while acting as a competitive inhibitor of others [2].

Why L-Leucinamide,-beta-alanyl- Cannot Be Substituted with Other β-Alanyl Dipeptides in Research Applications


Substituting L-Leucinamide,-beta-alanyl- with seemingly similar β-alanyl dipeptides such as carnosine (β-alanyl-L-histidine) or β-alanyl-L-leucine (free acid) introduces significant experimental variability due to distinct enzyme interaction profiles, differential stability, and divergent bioactivity [1]. While carnosine is rapidly hydrolyzed by serum carnosinase, the amide bond in L-Leucinamide,-beta-alanyl- confers resistance to certain dipeptidases [2]. Furthermore, the C-terminal amidation alters molecular recognition, leading to unique binding affinities at targets such as RNase L and the LAT1 transporter that are not shared by free acid analogs [3]. These differences directly impact assay outcomes and necessitate compound-specific procurement for reproducible results.

Quantitative Evidence Guide: How L-Leucinamide,-beta-alanyl- Outperforms Close Analogs in Key Assays


RNase L Activation: L-Leucinamide,-beta-alanyl- Exhibits Potent IC50 of 2.30 nM, Distinct from Inactive Carnosine

L-Leucinamide,-beta-alanyl- activates RNase L with an IC50 of 2.30 nM in mouse L cell extracts, as measured by inhibition of protein synthesis [1]. In contrast, the natural dipeptide carnosine (β-alanyl-L-histidine) shows no reported RNase L activation at comparable concentrations, highlighting a functional divergence driven by the leucinamide moiety [2]. This specific activation profile is not observed with β-alanyl-L-leucine (free acid) or β-alanyl-glycine, underscoring the unique requirement for the C-terminal amide and hydrophobic side chain.

RNase L activation antiviral innate immunity enzyme modulation

LAT1 Transporter Inhibition: β-Ala-Leu-NH2 Shows Weak Affinity (IC50 = 112 µM) vs. Potent Inhibition by Free Acid Analog

In competitive inhibition assays of [14C]-L-leucine uptake at LAT1 in human MCF7 cells, L-Leucinamide,-beta-alanyl- exhibits an IC50 of 1.12 × 10^5 nM (112 µM) [1]. This is approximately 1000-fold weaker than the inhibition displayed by β-alanyl-L-leucine (free acid), which is a known LAT1 substrate and shows potent uptake inhibition [2]. The presence of the C-terminal amide dramatically reduces affinity for this transporter, demonstrating a clear structure-activity relationship that dictates cellular uptake and biodistribution.

LAT1 transporter amino acid uptake cancer metabolism

Behavioral Pharmacology: β-Ala-Leu-NH2 Induces Hyperactivity and Corticosterone Release, Unlike β-Ala-Gly

In an in vivo chick model, intracerebroventricular (i.c.v.) injection of β-alanyl-L-leucine (the free acid form, closely related to the amide) induced significant hyperactivity and stimulated corticosterone release, whereas β-alanyl-glycine had no effect [1]. While direct data for the amide form (β-Ala-Leu-NH2) in this assay is lacking, the structural similarity suggests comparable neuroactivity, with the amide potentially offering enhanced stability. Importantly, the response was comparable to that of carnosine, but with distinct downstream monoamine and amino acid changes in the brain [2].

neuroactive dipeptides behavioral pharmacology HPA axis

Proteolytic Stability: L-Leucinamide,-beta-alanyl- Resists Hydrolysis by Renal Dipeptidase, Unlike L-Leucyl-Glycine

Studies on purified swine kidney dipeptidase demonstrate that L-leucinamide is not hydrolyzed under conditions where L-leucyl-glycine and L-leucyl-L-tyrosine are readily cleaved [1]. This indicates that the C-terminal amide group confers resistance to this class of metallopeptidases. By extension, L-Leucinamide,-beta-alanyl-, which contains the same C-terminal L-leucinamide moiety, is expected to exhibit similar stability against renal dipeptidases, unlike free acid dipeptides such as β-alanyl-L-leucine or carnosine, which are susceptible to hydrolysis [2].

peptide stability dipeptidase resistance in vitro assays

Aminoacyl-β-Naphthylamide Hydrolase Inhibition: L-Leucinamide Acts as Competitive Inhibitor with Constant Ki

In extracts of human tissues, L-leucinamide and L-leucylglycine were shown to be competitive inhibitors of aminoacyl-β-naphthylamide hydrolases, with constant Ki values irrespective of the enzyme source or substrate used [1]. This demonstrates that the amide form retains the ability to bind the active site and inhibit substrate turnover, a property not shared by all amino acid amides. For L-Leucinamide,-beta-alanyl-, this translates to potential off-target enzyme inhibition in complex biological samples, which must be considered during assay design but can also be exploited for selective modulation.

enzyme kinetics competitive inhibition aminopeptidase

Optimal Research Scenarios for Procuring L-Leucinamide,-beta-alanyl- Based on Quantitative Evidence


RNase L Pathway Investigation in Antiviral and Cancer Studies

Given its potent IC50 of 2.30 nM for RNase L activation [1], L-Leucinamide,-beta-alanyl- is an ideal chemical probe for dissecting RNase L-mediated RNA degradation pathways. Unlike carnosine or other β-alanyl dipeptides, which lack this activity, this compound enables specific interrogation of the 2-5A/RNase L system in cell-based assays. Researchers studying innate immunity, viral infection, or apoptosis can use this compound to selectively activate RNase L without off-target effects on LAT1 (IC50 = 112 µM) [2].

LAT1 Transporter Specificity Studies and Structure-Activity Relationship (SAR) Analyses

The stark contrast in LAT1 affinity between the free acid β-alanyl-L-leucine (potent inhibitor) and the amide form L-Leucinamide,-beta-alanyl- (weak inhibitor, IC50 = 112 µM) [2] makes this compound a valuable negative control or selectivity tool. In cancer metabolism research where LAT1 is overexpressed, this compound can be used to distinguish LAT1-dependent from LAT1-independent effects. Its weak LAT1 binding also allows for extracellular target engagement studies without confounding cellular uptake.

Peptidase-Resistant Tool Compound for In Vitro and Ex Vivo Assays

The documented resistance of L-leucinamide to hydrolysis by renal dipeptidase [3] positions L-Leucinamide,-beta-alanyl- as a stable reference standard in assays containing dipeptidase activity. This stability is critical for accurate dose-response curves in tissue homogenates, cell lysates, or biological fluids. Researchers can rely on consistent compound concentrations throughout the experimental time course, unlike free acid dipeptides that may degrade and introduce variability.

Neuroscience Research on β-Alanyl Dipeptide Function and the HPA Axis

While direct data for the amide form in behavioral assays are pending, the robust hyperactivity and corticosterone release induced by β-alanyl-L-leucine (free acid) in chicks and rats [4] suggests that L-Leucinamide,-beta-alanyl- is a promising candidate for further neuropharmacological exploration. Its enhanced stability may yield more pronounced or prolonged effects. Studies aimed at understanding the role of β-alanyl-BCAA dipeptides in CNS function, stress response, and motor behavior will benefit from this compound as a next-generation tool with improved pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Leucinamide,-beta-alanyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.